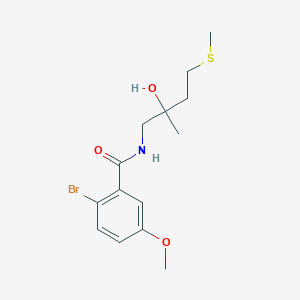

![molecular formula C8H3ClN2O B2881464 7-Chloro-furo[3,2-B]pyridine-2-carbonitrile CAS No. 220992-47-2](/img/structure/B2881464.png)

7-Chloro-furo[3,2-B]pyridine-2-carbonitrile

Übersicht

Beschreibung

“7-Chloro-furo[3,2-B]pyridine-2-carbonitrile” is a chemical compound with the formula C₈H₃ClN₂O . It is a molecular structure that has been used in various research and development applications .

Molecular Structure Analysis

The molecular formula of “this compound” is C₈H₃ClN₂O . It has an average mass of 178.575 Da and a monoisotopic mass of 177.993393 Da .Wissenschaftliche Forschungsanwendungen

Formation and Environmental Impacts

Studies have extensively investigated the mechanisms behind the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which are chemically related to 7-Chloro-furo[3,2-b]pyridine-2-carbonitrile. These compounds are persistent organic pollutants formed almost inexorably in all thermal and combustion operations due to their extreme toxicity and propensity to bioaccumulate. Scientific research has aimed to understand the mechanisms and conditions governing their emission rates and congener distribution, pointing to both homogeneous and heterogeneous pathways in their formation. The chlorination patterns of precursors play a significant role in the final congener profiles of PCDD/F emissions, indicating that theoretical and experimental studies on these processes are crucial for environmental safety and pollution control measures (Altarawneh et al., 2009).

Applications in Catalysis and Material Science

Research into pyrolyzed metal–nitrogen–carbon (M–N–C) materials, which could involve chemical structures similar to this compound, has shown significant promise for application in catalysis, particularly for the oxygen reduction reaction (ORR) in fuel cells. These studies have advanced the understanding of the active sites within these materials and their intrinsic activity toward ORR, shedding light on the potential for developing inexpensive and sustainable catalysts for automotive fuel cell stacks and other applications (Jingkun Li & Frédéric Jaouen, 2018).

Environmental Safety and Toxicology

In the context of environmental safety and toxicology, the review of perfluoroalkyl and polyfluoroalkyl substances (PFASs) in drinking water treatment highlights the persistence, bioaccumulation, long-distance migration, and toxicity of these compounds, which share chemical resistance characteristics with this compound. These studies emphasize the need for finding new compounds to replace PFASs due to their adverse effects on human health and the environment. Research focuses on understanding the behavior of these compounds in various environmental media and their fate during water treatment processes, underlining the importance of additional toxicological studies to assess the safety of these chemical alternatives (Mohammad Sohel Rahman et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

7-chlorofuro[3,2-b]pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2O/c9-6-1-2-11-7-3-5(4-10)12-8(6)7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOYTILPUAPWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(OC2=C1Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2881382.png)

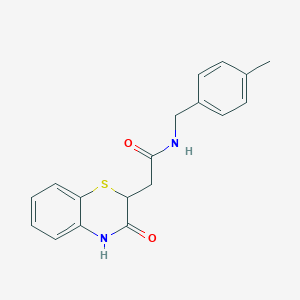

![N-(2-benzoyl-4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2881385.png)

![2-(4-(Isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2881389.png)

![2-[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2881390.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2881393.png)

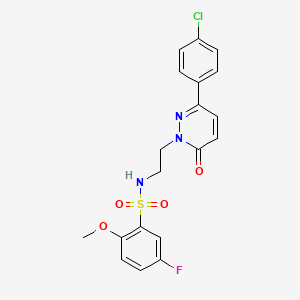

![N-cycloheptyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2881398.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2881399.png)

![4-[7-(methoxycarbonyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid](/img/structure/B2881400.png)

![3-Benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2881401.png)

![5-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2881404.png)